

Unveiling Nature's Arsenal: A Technical Guide to 2-Aminoimidazoline Alkaloids

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Compound of Interest

Compound Name: 2-Aminoimidazoline

Cat. No.: B100083

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, isolation, and biological activities of **2-aminoimidazoline** alkaloids, a class of marine-derived and terrestrial natural products with significant therapeutic potential. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway visualizations.

Natural Sources of 2-Aminoimidazoline Alkaloids

2-Aminoimidazoline alkaloids are predominantly found in marine invertebrates, particularly sponges of the class Calcarea. Species from the genera *Leucetta*, *Clathrina*, and *Pericharax* are prolific producers of these compounds. Additionally, these alkaloids have been isolated from other marine organisms such as tunicates and nudibranchs. A notable exception to the marine prevalence is the discovery of imidazole alkaloids in the terrestrial plant *Lepidium meyenii*, commonly known as Maca.

Quantitative Analysis of 2-Aminoimidazoline Alkaloids from Natural Sources

The yields of **2-aminoimidazoline** alkaloids from their natural sources can vary significantly depending on the species, geographical location, and extraction methodology. The following

tables summarize the quantitative data reported in the literature for the isolation of these compounds from various marine sponges and the terrestrial plant *Lepidium meyenii*.

Table 1: Quantitative Yields of **2-Aminoimidazoline** Alkaloids from Marine Sponges

Alkaloid Name	Source Organism	Yield (mg from starting material)	Reference
Methyldorimidazole	Leucetta chagosensis (4 g, freeze-dried)	2 mg	[1]
Preclathridine B	Leucetta chagosensis (4 g, freeze-dried)	2.5 mg	[1]
Naamine E	Leucetta chagosensis (4 g, freeze-dried)	1.5 mg	[1]
Leucettamine C	Leucetta chagosensis (4 g, freeze-dried)	2 mg	[1]
Naamine F	Leucetta chagosensis	Not specified	[2]
Naamine G	Leucetta chagosensis	Not specified	[2]
Kealiinine A	Leucetta chagosensis	Not specified	[2]
Kealiinine B	Leucetta chagosensis	Not specified	[2]
Kealiinine C	Leucetta chagosensis	Not specified	[2]
Isonaamidine E	Leucetta chagosensis	Not specified	[3]
Isonaamine C	Leucetta chagosensis	Not specified	[3]

Table 2: Quantitative Analysis of Imidazole Alkaloids in *Lepidium meyenii* (Maca)

Alkaloid Class	Concentration Range in Raw Powder (ppm)	Reference
Total Imidazole Alkaloids	323 - 470	

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and structural elucidation of **2-aminoimidazoline** alkaloids, based on protocols described in the scientific literature.

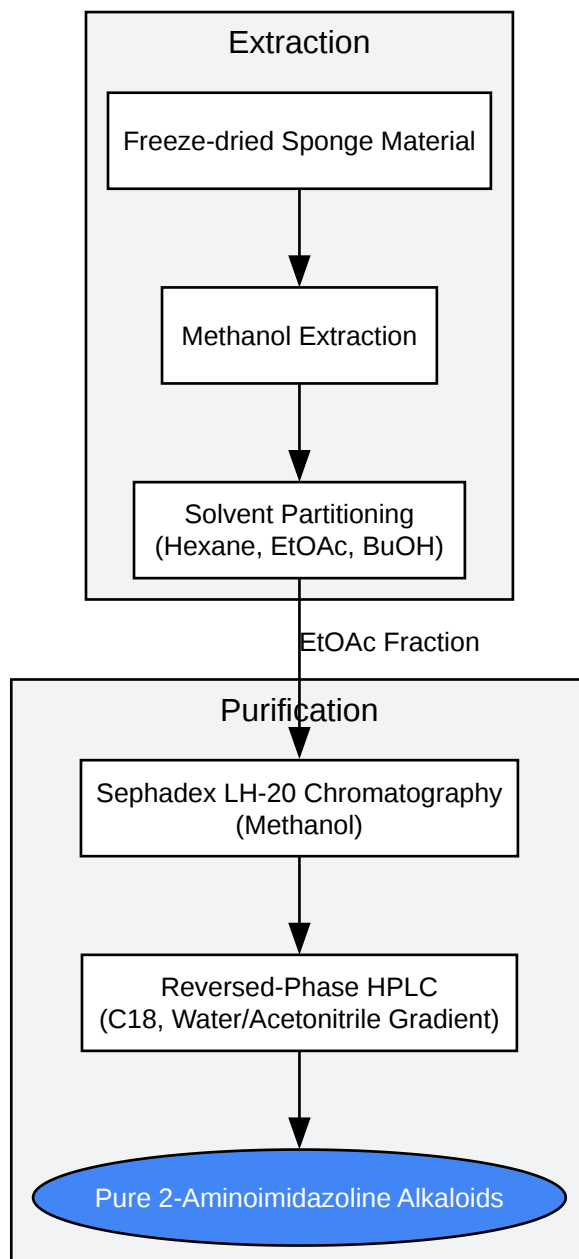
Extraction and Purification of 2-Aminoimidazoline Alkaloids from Marine Sponges

Source Organism: *Leucetta chagosensis*

Protocol:

- **Extraction:** The freeze-dried and powdered sponge material (e.g., 4 g) is extracted with methanol (MeOH) at room temperature. The resulting crude extract is then partitioned between different solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate (EtOAc), and butanol (BuOH), to separate compounds based on their polarity. [\[4\]](#)
- **Initial Fractionation:** The ethyl acetate fraction, which is often enriched with **2-aminoimidazoline** alkaloids, is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. [\[4\]](#)
- **High-Performance Liquid Chromatography (HPLC) Purification:** Fractions obtained from the Sephadex column are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
 - **Column:** A C18 column is commonly used.
 - **Mobile Phase:** A gradient system of water and methanol (MeOH) or acetonitrile (ACN), often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is employed. [\[5\]](#) A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent.
 - **Detection:** UV detection at wavelengths around 210-280 nm is suitable for these alkaloids.

The following diagram illustrates a general workflow for the extraction and purification of these alkaloids.



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Extraction and Purification Workflow

Structural Elucidation

The structures of isolated **2-aminoimidazoline** alkaloids are determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[\[3\]](#)

Table 3: ^1H and ^{13}C NMR Data for Naamidine J in CDCl_3

Position	¹³ C NMR (δc)	¹ H NMR (δH, mult., J in Hz)
Imidazole Ring		
2	158.5	
4	128.5	
5	128.5	
1'	35.5	3.80 (s)
Benzyl Group at C4		
1"	137.5	7.20 (d, 8.0)
2", 6"	129.5	
3", 5"	114.0	
4"	159.0	6.85 (d, 8.0)
OMe at 4"	55.3	
Benzyl Group at C5		
1'''	130.5	6.80 (d, 8.0)
2'''	111.5	
3'''	149.0	
4'''	148.0	6.75 (dd, 8.0, 2.0)
5'''	112.0	
6'''	121.0	
OMe at 3'''	56.0	3.90 (s)
OMe at 4'''	56.0	3.85 (s)
Hydantoin Ring		
2'	155.0	
4'	165.0	

5'	150.0	
N-Me	30.0	3.20 (s)
N-Me	28.0	3.15 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

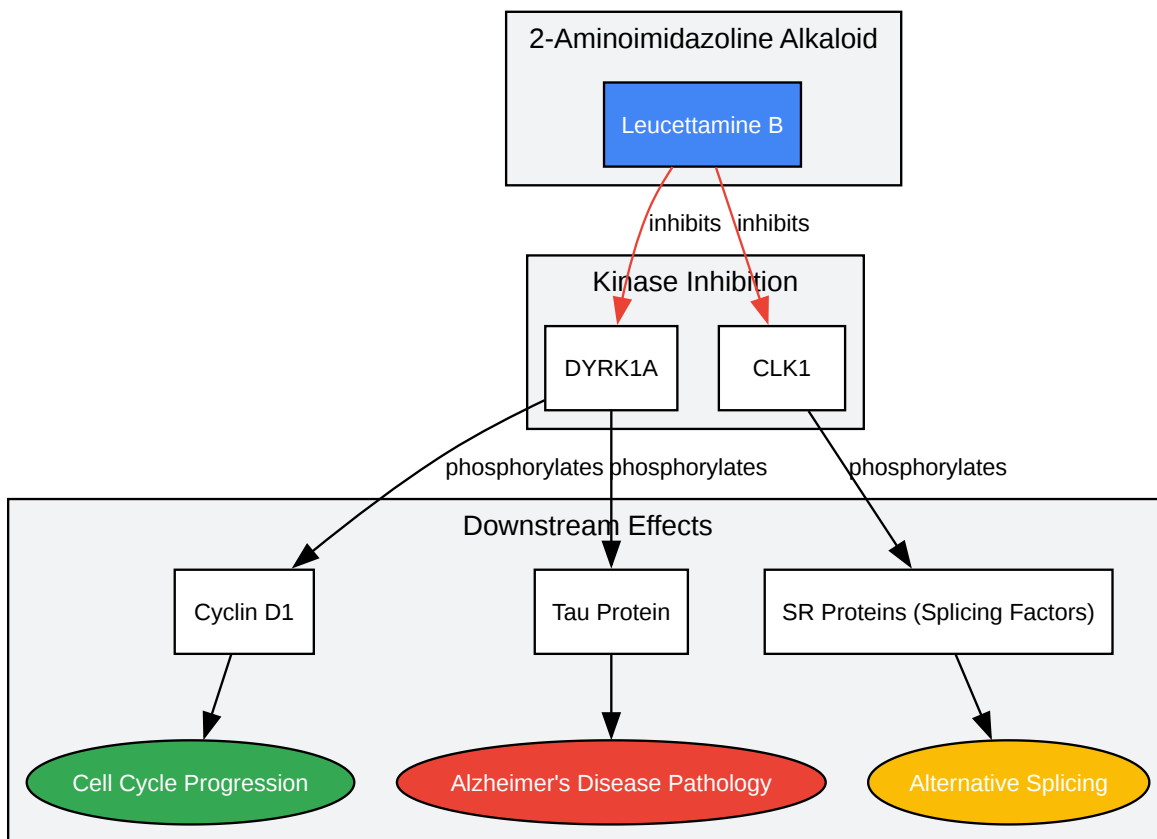
Biological Activities and Signaling Pathways

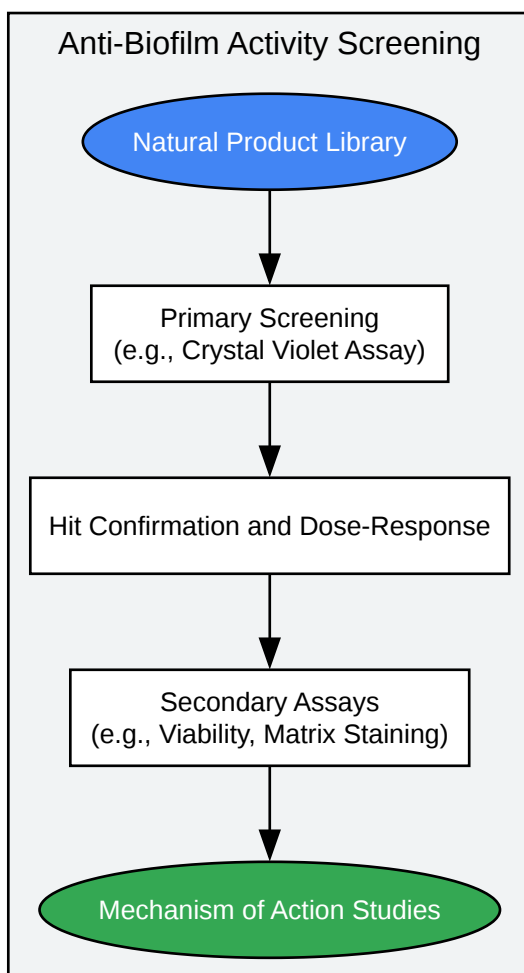
2-Aminoimidazoline alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-biofilm properties. A significant aspect of their mechanism of action involves the inhibition of specific protein kinases.

Inhibition of DYRK and CLK Kinases

Several **2-aminoimidazoline** alkaloids, such as leucettamine B, have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).^{[6][7]} These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and mRNA splicing. Their inhibition by these natural products represents a promising avenue for the development of novel therapeutics, particularly in the context of cancer and neurodegenerative diseases.

The following diagram illustrates the signaling pathway affected by the inhibition of DYRK1A and CLK1.





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